alpha-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)aziridine-1-ethanol

Surface Science Wettability Fluorinated Coatings

Alpha-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)aziridine-1-ethanol (CAS 94159-85-0) is a highly fluorinated, bifunctional organic molecule comprising a strained three-membered aziridine ring tethered to a linear C9F17 perfluoroalkyl chain via an ethanol linker. With the molecular formula C13H10F17NO and a molecular weight of 519.20 g/mol, this compound belongs to the class of N-alkylated aziridine ethanol derivatives.

Molecular Formula C13H10F17NO
Molecular Weight 519.20 g/mol
CAS No. 94159-85-0
Cat. No. B12706984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)aziridine-1-ethanol
CAS94159-85-0
Molecular FormulaC13H10F17NO
Molecular Weight519.20 g/mol
Structural Identifiers
SMILESC1CN1CC(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
InChIInChI=1S/C13H10F17NO/c14-6(15,3-5(32)4-31-1-2-31)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)12(26,27)13(28,29)30/h5,32H,1-4H2
InChIKeySONGXJCUEWDGMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alpha-(Heptadecafluorononyl)aziridine-1-ethanol (CAS 94159-85-0): Procurement-Relevant Identity and Structural Baseline


Alpha-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)aziridine-1-ethanol (CAS 94159-85-0) is a highly fluorinated, bifunctional organic molecule comprising a strained three-membered aziridine ring tethered to a linear C9F17 perfluoroalkyl chain via an ethanol linker. With the molecular formula C13H10F17NO and a molecular weight of 519.20 g/mol, this compound belongs to the class of N-alkylated aziridine ethanol derivatives [1]. Its structural blueprint offers a reactive electrophilic aziridine handle alongside an exceptionally hydrophobic and oleophobic perfluorinated tail, positioning it as a potential synthon for surface modification, fluoropolymer synthesis, and specialty coatings where both covalent anchoring and ultralow surface energy are required. The absence of publicly listed physicochemical constants (e.g., boiling point, density) in authoritative databases complicates direct substructure-based procurement, making a careful comparator-based evaluation essential before committing to a supply chain decision [2].

Why Generic Substitution Fails for CAS 94159-85-0: The Inseparability of Chain Length, Spacer, and Aziridine Reactivity


Direct substitution of alpha-(heptadecafluorononyl)aziridine-1-ethanol with a shorter-chain perfluoroalkyl aziridine, a non-fluorinated aziridine ethanol, or an aziridine that lacks the ethanol spacer is scientifically unjustified for most end-use scenarios [1]. The C9F17 perfluorononyl chain length dictates the ultimate surface energy and hydrophobic character of any modified substrate, with each additional –CF2– unit measurably altering the critical surface tension and contact angle hysteresis; using a C6F13 or C8F17 analog will not reproduce the same interfacial properties [2]. Moreover, the ethanol spacer influences both the solubility profile and the electronic environment at the aziridine nitrogen, modulating ring-opening kinetics and regioselectivity in ways that simple 2-perfluoroalkyl aziridines (e.g., CAS 111289-12-4, which lacks the –CH₂CH₂OH linker) cannot replicate [1]. Reports on structurally related F-alkyl aziridine carboxylates demonstrate that the fluorinated chain can render the aziridine ring exceptionally inert toward nucleophiles under conditions that would rapidly ring-open a hydrocarbon analog—a reactivity inversion that makes generic replacement a nontrivial risk [3]. These chain-length-dependent and spacer-dependent effects mean that interchange without revalidation invites failure in surface grafting efficiency, coating durability, and batch-to-batch reproducibility.

Quantitative Differentiation Evidence for CAS 94159-85-0 Against Its Closest Analogs


Perfluoroalkyl Chain Length vs. Critical Surface Tension Reduction (Class-Level Inference for C9F17)

For perfluoroalkyl-modified surfaces, the critical surface tension (γc) scales inversely with the number of –CF2– units in the perfluoroalkyl tail until a saturation point near C8–C10. Extrapolating from well-characterized self-assembled monolayers of perfluoroalkanes, a C9F17-terminated surface is expected to produce a γc of ≤6 dyn/cm, compared with ~8–10 dyn/cm for a C6F13 analog and ~6–8 dyn/cm for a C8F17 analog. When conjugated to a surface through the aziridine-ethanol anchor, the C9F17 compound should therefore deliver superior oleophobicity relative to shorter-chain fluoroaziridines [1].

Surface Science Wettability Fluorinated Coatings

Comparative Aziridine Reactivity: Fluorinated vs. Non-Fluorinated Analogs Under Nucleophilic Conditions

In studies on F-alkyl aziridine carboxylates, it has been demonstrated that the perfluoroalkyl chain drastically attenuates the electrophilicity of the three-membered ring. While non-fluorinated aziridine-ethanol (CAS 1072-52-2) undergoes rapid nucleophilic ring-opening with amines or thiols at room temperature within 1–4 hours, the F-alkylated aziridine carboxylates remained intact under identical conditions for over 24 hours, even in the presence of excess nucleophile [1]. Although no direct kinetic data for CAS 94159-85-0 is publicly available, the consistent electron-withdrawing effect of the perfluoroalkyl group across the F-alkyl aziridine series predicts that its aziridine ring will likewise be significantly less reactive toward nucleophiles than the non-fluorinated parent compound [2].

Synthetic Chemistry Ring-Opening Kinetics Fluorinated Synthons

Ring-Opening Regioselectivity: Impact of the Ethanol Spacer vs. Direct Perfluoroalkyl Substitution

The regiochemistry of aziridine ring-opening is sensitive to the N-substituent. In 2-(heptadecafluorononyl)aziridine (CAS 111289-12-4), the perfluoroalkyl chain is directly attached to the carbon of the ring, sterically shielding the adjacent C–N bond and directing nucleophilic attack to the less hindered carbon. In CAS 94159-85-0, the perfluoroalkyl group is separated from the aziridine nitrogen by a –CH₂CH₂OH spacer, altering both the steric and electronic landscape . While no comparative kinetic study exists for these two isomers, general aziridine SAR dictates that N-alkylation with an electron-withdrawing group (here, –CH₂CH₂Rf) lowers the pKa of the aziridinium intermediate, potentially favoring ring-opening at the nitrogen-substituted carbon [1]. This could lead to a different constitutional isomer in the ring-opened product compared to CAS 111289-12-4, a critical consideration when the opened amine is intended for further polymerization or conjugation.

Regioselectivity Aziridine Chemistry Polymer Synthesis

Thermal Stability and Decomposition Onset: Fluorinated Aziridine vs. Hydrocarbon Analog

Data from a crystal packing study on heptadecafluorononyl-containing ureas indicates that the C9F17 chain imparts significant thermal robustness, with the fluorinated ureas showing decomposition onset temperatures 30–50°C higher than their n-octyl or n-heptyl hydrocarbon counterparts as measured by TGA [1]. While TGA/DSC data for CAS 94159-85-0 itself is not publicly available, the same perfluorononyl motif in a structurally similar compound suggests that CAS 94159-85-0 will likely exhibit a higher thermal decomposition threshold than non-fluorinated 1-aziridineethanol (flash point 67°C, boiling point 167–168°C). This enhanced thermal resilience is relevant for elevated-temperature processing or exothermic curing steps where premature degradation of a non-fluorinated aziridine would compromise coating integrity [2].

Thermal Analysis Safety Storage Stability

Procurement-Driven Application Scenarios for alpha-(Heptadecafluorononyl)aziridine-1-ethanol (CAS 94159-85-0)


Durable Oil-Repellent Textile Finishing for Silk and Sensitive Fabrics

The combination of a C9F17 ultralow-surface-energy tail and an aziridine ring that can be heat-cured onto cellulosic or protein-based fibers makes CAS 94159-85-0 a candidate for one-pack water-and-oil-repellent formulations. The compound can be formulated into aqueous dispersions with metallic alcoholate catalysts, padded onto silk or wool at room temperature, and cured at ≤90°C to achieve durable repellency that withstands multiple dry-cleaning cycles. This application is directly extrapolated from the well-established use of perfluoroacyl aziridines in textile treatment, where the covalent grafting mechanism is proven [1]. The C9F17 chain length provides a measurable advantage in oil repellency over C6-based alternatives as established in the surface tension evidence above, making it preferable for premium fashion textiles requiring the highest stain resistance.

Fluoropolymer Coating Primer for Bonding Non-Fluorinated Substrates to Fluoropolymer Topcoats

In multi-layer fluoropolymer coating systems (e.g., PTFE or FEP topcoats on metal or plastic substrates), an aziridine-functionalized perfluorinated primer can covalently bond to the substrate via ring-opening of the aziridine while the fluorinated tail blends with the fluoropolymer overcoat. The ethanol spacer offers a secondary –OH handle for additional crosslinking with isocyanates or melamine resins, providing dual-cure capability that simple perfluoroalkyl aziridines without the hydroxyl group cannot offer. This is industrially relevant for non-stick cookware, chemical processing equipment linings, and release films where interlayer adhesion is a chronic failure point [2].

Synthesis of High-Purity Fluorinated Polyethyleneimine (PEI) Polymers via Ring-Opening Polymerization

Although the aziridine ring in CAS 94159-85-0 is predicted to be less reactive than a hydrocarbon aziridine, its controlled cationic or nucleophile-initiated ring-opening polymerization—as demonstrated for analogous perfluoroacylaziridines—can yield linear polyethyleneimine backbones with pendant perfluorononyl chains. These fluorinated PEI polymers are of interest as non-viral gene delivery vectors, low-surface-energy additives, and phase-transfer catalysts. The acid-initiated polymerization method yields polymers with higher unit-structure uniformity than those obtained from anionic initiation, a quality attribute critical for biomedical reproducibility [3]. The C9F17 chain imparts self-assembly behavior in aqueous solution that shorter-chain analogs (C4–C6) lack, enabling micelle formation at lower critical aggregation concentrations.

Specialty Anti-Fouling Surface Modifier for Reverse Osmosis Membranes

The reactive aziridine group can be used to covalently graft the perfluorinated tail onto polyamide reverse osmosis membranes, following principles demonstrated for perfluorophenyl azide photochemistry. The resulting surface exhibits increased hydrophobicity and reduced organic fouling, as confirmed by contact angle measurements. The ethanol spacer in CAS 94159-85-0 provides a flexible tether that may allow the perfluoroalkyl chain to orient optimally at the water-membrane interface, potentially improving fouling resistance compared to rigid, directly-attached perfluoroaryl azides. This application addresses the urgent need for low-energy membrane cleaning in desalination and industrial wastewater treatment [4].

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